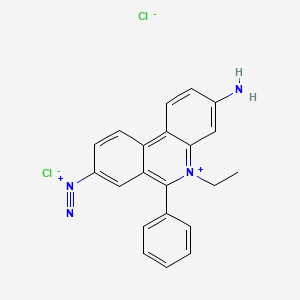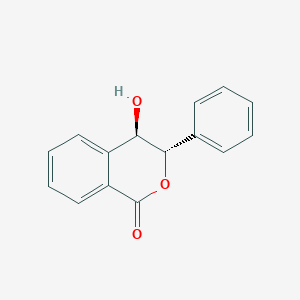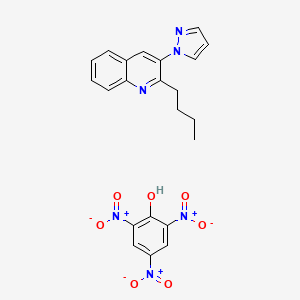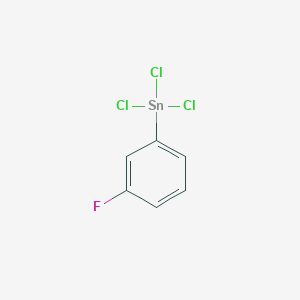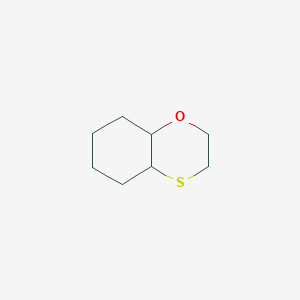
1-Methyl-3,3-bis(phenylsulfanyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3,3-bis(phenylsulfanyl)-1,3-dihydro-2H-indol-2-one is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a dihydroindolone core substituted with methyl and phenylsulfanyl groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,3-bis(phenylsulfanyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1-methylindole with phenylsulfanyl chloride in the presence of a base such as sodium hydride. This reaction proceeds through nucleophilic substitution, forming the desired product under controlled temperature and solvent conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3,3-bis(phenylsulfanyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl group to form alcohol derivatives.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, phenylsulfanyl chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indolones depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-3,3-bis(phenylsulfanyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-3,3-bis(phenylsulfanyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or receptors, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-3,3-bis(phenylsulfanyl)piperidin-2-one
- 1-Methyl-3,3-bis(phenylsulfanyl)tetrahydroquinoline-2-one
Uniqueness
1-Methyl-3,3-bis(phenylsulfanyl)-1,3-dihydro-2H-indol-2-one is unique due to its dihydroindolone core, which imparts distinct chemical and biological properties compared to similar compounds
Propriétés
Numéro CAS |
63955-65-7 |
|---|---|
Formule moléculaire |
C21H17NOS2 |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
1-methyl-3,3-bis(phenylsulfanyl)indol-2-one |
InChI |
InChI=1S/C21H17NOS2/c1-22-19-15-9-8-14-18(19)21(20(22)23,24-16-10-4-2-5-11-16)25-17-12-6-3-7-13-17/h2-15H,1H3 |
Clé InChI |
JNXMKZRTXGSYGP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(C1=O)(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


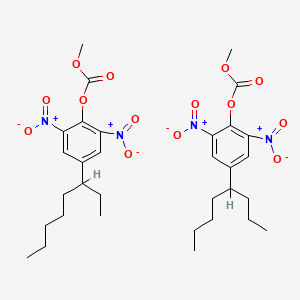
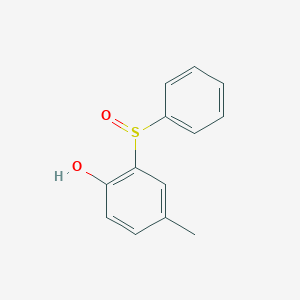
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
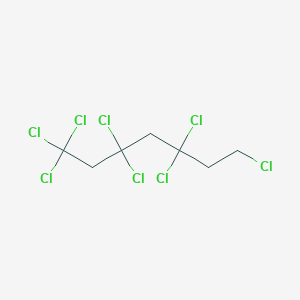
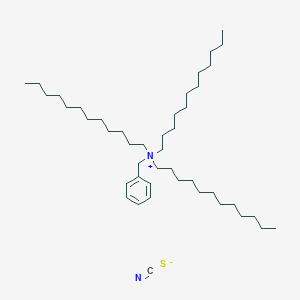
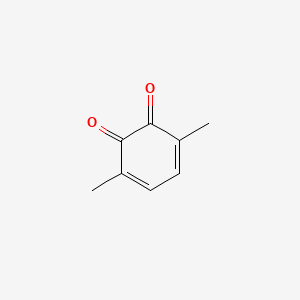
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)

